2-p-Tolylamino-thiazol-4-one

Description

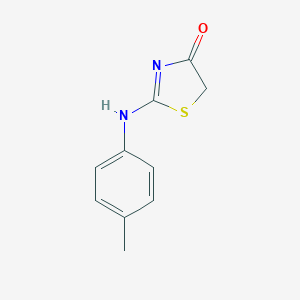

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-7-2-4-8(5-3-7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRUIMYWCYBHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342645 | |

| Record name | 2-p-tolylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66625-35-2, 17385-68-1 | |

| Record name | 4-Thiazolidinone, 2-[(4-methylphenyl)imino]-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66625-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-p-tolylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 P Tolylamino Thiazol 4 One and Its Analogues

Derivatization Strategies of the 2-p-Tolylamino-thiazol-4-one Core

Modification at the Thiazolidin-4-one Ring System

The thiazolidin-4-one ring is a key pharmacophore that can be readily modified, particularly at the C5 position. The active methylene (B1212753) group at this position is a prime target for introducing structural diversity, most commonly through Knoevenagel condensation.

This reaction involves the condensation of the this compound core with various aromatic or heteroaromatic aldehydes. The reaction is typically catalyzed by a mild base, such as piperidine, in a suitable solvent like ethanol (B145695) or acetic acid. This approach leads to the formation of 5-arylidene derivatives, which extends the conjugation of the system and allows for the introduction of a wide array of substituents. mdpi.comorganic-chemistry.orgwikipedia.org The general scheme for this modification is a cornerstone in creating libraries of analogues for structure-activity relationship (SAR) studies.

The synthesis of these 5-arylidene derivatives is a well-established, one-pot procedure. It involves refluxing a mixture of the parent 2-(arylamino)thiazol-4(5H)-one, an appropriate aldehyde, and a catalyst such as sodium acetate (B1210297) in glacial acetic acid. researchgate.net This method has been successfully applied to generate a diverse range of compounds with various substituents on the arylidene moiety.

Table 1: Examples of Knoevenagel Condensation for 5-Arylidene Derivatives This table is interactive and based on documented synthetic pathways.

| Aldehyde Reactant | Base/Solvent | Resulting C5-Substituent | Reference |

| Benzaldehyde | Piperidine/Ethanol | Benzylidene | mdpi.com |

| 4-Methoxybenzaldehyde | Sodium Acetate/Acetic Acid | 4-Methoxybenzylidene | researchgate.net |

| 4-Chlorobenzaldehyde | Piperidine/Ethanol | 4-Chlorobenzylidene | mdpi.com |

| 2-Hydroxybenzaldehyde | Sodium Acetate/Acetic Acid | 2-Hydroxybenzylidene | researchgate.net |

Substitutions on the p-Tolyl Moiety

Modification of the p-tolyl group offers another avenue for creating analogues of this compound. While direct substitution on the pre-formed molecule is less common, a variety of derivatives can be synthesized by starting with appropriately substituted anilines. The general synthetic route involves the Hantzsch reaction, where a substituted thiourea (B124793) is condensed with an α-halo ketone or, in the case of the thiazol-4-one, an α-halo acetic acid derivative. researchgate.net

To synthesize analogues with different substituents on the phenyl ring, one would start with the corresponding substituted phenylthiourea. For instance, N-(2-nitrophenyl)-4-(p-tolyl)thiazol-2-amine and N-(4-fluorophenyl)-4-(p-tolyl)thiazol-2-amine have been synthesized, demonstrating that various electronically different groups can be incorporated. nanobioletters.com Although these examples are for a 2-amino-thiazole rather than a thiazol-4-one, the principle of using a substituted thiourea precursor is directly applicable. The synthesis of the core 2-(arylimino)thiazolidin-4-one structure is achieved by refluxing the relevant aryl thiourea with ethyl chloroacetate (B1199739) and fused sodium acetate in ethanol. appconnect.in

This modular approach allows for the synthesis of a library of compounds where the electronic and steric properties of the aryl moiety at the 2-amino position are systematically varied.

Table 2: Synthesis of 2-(Substituted anilino) Thiazole (B1198619) Derivatives This table illustrates the precursor-product relationship for modifying the aryl moiety.

| Precursor (Aryl Thiourea) | Resulting 2-Anilino Moiety | Synthetic Method | Reference |

| p-Tolylthiourea | 2-p-Tolylamino | Hantzsch-type condensation | appconnect.in |

| 4-Fluorophenylthiourea | 2-(4-Fluorophenyl)amino | Hantzsch-type condensation | nanobioletters.com |

| 2-Nitrophenylthiourea | 2-(2-Nitrophenyl)amino | Hantzsch-type condensation | nanobioletters.com |

| Phenylthiourea | 2-Phenylamino | Hantzsch-type condensation | researchgate.net |

Hybrid Compound Synthesis Incorporating the this compound Scaffold

The synthesis of hybrid molecules, where the this compound scaffold is covalently linked to other pharmacologically active heterocyclic systems, represents a sophisticated strategy in drug design. This approach aims to create multifunctional molecules with potentially synergistic or novel biological activities. Common heterocyclic partners for hybridization include pyrazole (B372694) and triazole rings. nih.gov

Pyrazole-Thiazolidinone Hybrids: The synthesis of pyrazole-thiazolidinone hybrids often involves a multi-step sequence. A typical pathway starts with the synthesis of a pyrazole-4-carbaldehyde. This aldehyde can then be reacted with an amine (such as 2-aminopyridine) to form a Schiff base. Subsequent cyclocondensation of this intermediate with thioglycolic acid yields the thiazolidinone ring, directly linking the two heterocyclic systems. Further modifications, such as Knoevenagel condensation at the C5 position of the newly formed thiazolidinone ring, can introduce additional diversity.

Triazole-Thiazolidinone Hybrids: The conjunction of triazole and thiazolidinone moieties can be achieved through various synthetic routes. One common method involves preparing a chloroacetylated thiazolidinone derivative, which can then act as an electrophile. appconnect.in Separately, a triazole ring bearing a nucleophilic group, such as a thiol (-SH), is synthesized. The final step involves the nucleophilic substitution reaction between the thiol-containing triazole and the chloroacetylated thiazolidinone, effectively "clubbing" the two heterocyclic cores together to form the final hybrid compound. appconnect.in This modular synthesis allows for variation in both the thiazolidinone and the triazole components. Other strategies involve click chemistry, utilizing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link propargylated thiazolidinones with azido-functionalized molecules. researchgate.netiosrjournals.org

Table 3: Overview of Hybrid Compound Synthesis Strategies This table summarizes common approaches for creating hybrid molecules.

| Hybrid Type | Key Reaction | Linker Type | Reference |

| Pyrazole-Thiazolidinone | Schiff base formation followed by cyclocondensation | Direct C-N bond | |

| Pyrazole-Thiazolidinone | Knoevenagel condensation | Ylidene bridge | nih.govmdpi.com |

| Triazole-Thiazolidinone | Nucleophilic substitution | Thioacetyl bridge | appconnect.in |

| Triazole-Thiazolidinone | Click Chemistry (CuAAC) | Triazole ring itself | researchgate.netiosrjournals.org |

Medicinal Chemistry and Biological Activity of 2 P Tolylamino Thiazol 4 One and Its Derivatives

Antimicrobial Activities

The thiazole (B1198619) nucleus is a fundamental component of many biologically active compounds. Derivatives of 2-p-Tolylamino-thiazol-4-one have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been tested against both Gram-positive and Gram-negative bacteria. The structural modifications on the thiazole ring play a crucial role in the potency and spectrum of their activity.

Derivatives of this compound have demonstrated significant efficacy against several Gram-positive pathogens. For instance, a study involving hybrid molecules of thiazole and 1,3,4-oxadiazole (B1194373) showed that these compounds possess in vitro antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes. niscpr.res.in The minimum inhibitory concentration (MIC) for these compounds was determined using the broth dilution method. niscpr.res.in Further research has highlighted that certain 4-substituted thiazole derivatives are particularly effective against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. researchgate.net Additionally, studies on 3-[(4-Arylthiazol-2-yl)(p-tolyl)amino]propanoic acid derivatives confirmed their activity against S. aureus. researchgate.net A review of various thiazole derivatives pointed out that compounds incorporating a p-tolyl moiety often exhibit strong activity against a range of microbial strains. researchgate.net

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Thiazole-1,3,4-oxadiazole hybrids | Staphylococcus aureus | 50 - >1000 | niscpr.res.in |

| Thiazole-1,3,4-oxadiazole hybrids | Streptococcus pyogenes | 100 - >1000 | niscpr.res.in |

| 4-Substituted thiazoles | Methicillin-resistant S. aureus (MRSA) | Excellent Activity | researchgate.net |

| 4-Substituted thiazoles | Vancomycin-resistant E. faecium | Favourable Activity | researchgate.net |

| 3-[(4-Arylthiazol-2-yl)(p-tolyl)amino]propanoic acids | Staphylococcus aureus | Moderate Activity | researchgate.net |

Note: Specific MIC values vary depending on the exact substitutions on the parent molecule. The table provides a range or qualitative description of the observed activity.

The efficacy of these compounds extends to Gram-negative bacteria, although the activity spectrum can differ based on the specific derivative. The aforementioned study on thiazole-1,3,4-oxadiazole hybrids also tested their activity against Escherichia coli and Pseudomonas aeruginosa, which are common Gram-negative pathogens. niscpr.res.in The MIC values were recorded and compared to the standard antibiotic Ciprofloxacin. niscpr.res.in Similarly, derivatives of 3-[(4-Arylthiazol-2-yl)(p-tolyl)amino]propanoic acid were evaluated for their inhibitory effects on E. coli. researchgate.net A broad screening of novel thiazole-based heterocycles confirmed that a majority exhibited satisfactory antibacterial activity against the Gram-negative species tested. nih.gov

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Thiazole-1,3,4-oxadiazole hybrids | Escherichia coli | 100 - >1000 | niscpr.res.in |

| Thiazole-1,3,4-oxadiazole hybrids | Pseudomonas aeruginosa | 100 - >1000 | niscpr.res.in |

| 3-[(4-Arylthiazol-2-yl)(p-tolyl)amino]propanoic acids | Escherichia coli | Moderate Activity | researchgate.net |

| Novel thiazole heterocycles | Various Gram-negative species | Satisfactory Activity | nih.gov |

Note: Specific MIC values vary depending on the exact substitutions on the parent molecule. The table provides a range or qualitative description of the observed activity.

A particularly significant area of research has been the evaluation of 2-aminothiazole (B372263) derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. The 2-aminothiazole scaffold is considered a promising starting point for the development of new anti-tubercular drugs. plos.org Research has shown that the thiazole core is vital for the activity against M. tuberculosis. plos.org

Novel hybrids incorporating a thiazolidin-4-one-thiazole structure have demonstrated potent activity against sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov For example, compound T8 in one study was found to be as potent as the frontline drug isoniazid (B1672263) (INH) against the sensitive strain, with an MIC of 0.12 µg/mL. nih.gov Other compounds, T2 and T13, also showed potent activity with MICs of 0.48 µg/mL. nih.gov These compounds are believed to exert their effect by inhibiting the M. tuberculosis InhA enzyme. nih.gov Furthermore, thiazolidine-2,4-dione based hybrids have also been synthesized and shown to have antimycobacterial activity in the concentration range of 1-512 μg/ml. nih.gov

Table 3: Activity of Thiazole/Thiazolidinone Derivatives against Mycobacterium tuberculosis (H37Rv)

| Compound/Derivative Class | Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-Arylthiazolidin-4-one-thiazole hybrid (T8) | Sensitive | 0.12 | nih.gov |

| 2-Arylthiazolidin-4-one-thiazole hybrid (T2) | Sensitive | 0.48 | nih.gov |

| 2-Arylthiazolidin-4-one-thiazole hybrid (T13) | Sensitive | 0.48 | nih.gov |

| 2-Arylthiazolidin-4-one-thiazole hybrids | MDR | 1.95 - 125 | nih.gov |

| 2-Arylthiazolidin-4-one-thiazole hybrids | XDR | 7.81 - 125 | nih.gov |

Antifungal Efficacy

In addition to antibacterial properties, this compound derivatives have been investigated for their potential to combat fungal infections. Studies have shown that these compounds can be effective against various fungal pathogens. For instance, hybrid compounds of thiazole and 1,3,4-oxadiazole were screened for their antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus using the serial broth dilution method. niscpr.res.in Derivatives of 3-[(4-Arylthiazol-2-yl)(p-tolyl)amino]propanoic acid have also been tested against A. niger and Candida tenuis. researchgate.net Research on related structures, such as 2-(3′,5′-Dichlorobenzo[b]thiophen-2′-yl)-5-arylamino-1,3,4-thiadiazoles, found that the p-tolylamino derivative specifically exhibited antifungal activity against A. niger. nih.gov

Table 4: Antifungal Activity of this compound and Related Derivatives

| Compound/Derivative Class | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Thiazole-1,3,4-oxadiazole hybrids | Candida albicans | 200 - >1000 | niscpr.res.in |

| Thiazole-1,3,4-oxadiazole hybrids | Aspergillus niger | 200 - >1000 | niscpr.res.in |

| Thiazole-1,3,4-oxadiazole hybrids | Aspergillus clavatus | 200 - >1000 | niscpr.res.in |

| 3-[(4-Arylthiazol-2-yl)(p-tolyl)amino]propanoic acids | Aspergillus niger | Moderate Activity | researchgate.net |

Anticancer Potential

The thiazole ring is a key structural motif in several clinically successful anticancer drugs, making its derivatives, including those of this compound, attractive candidates for novel oncologic agents. nih.govresearchgate.net

Research into a novel thiazole-based molecule, 4-(dimethylamino)-2-(p-tolylamino)thiazole-5-carbonitrile, demonstrated a potent in vitro anticancer effect. researchgate.net This compound was particularly effective against the targeted Bcl-2 Jurkat cell line. researchgate.net A broader investigation of novel thiazole-based heterocycles assessed their cytotoxic activities against human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov The results from the MTT assay indicated that most of the synthesized compounds exhibited inhibitory activity against these cell lines. nih.gov Specifically, chlorine-containing derivatives 11c and 6g were identified as the most potent agents. nih.gov

Table 5: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Activity (IC₅₀ in µg/mL) | Reference |

|---|---|---|---|

| 4-(dimethylamino)-2-(p-tolylamino)thiazole-5-carbonitrile | Jurkat (Bcl-2) | Potent Activity | researchgate.net |

| Thiazole derivative 11c | HepG-2 | ~4 | nih.gov |

| Thiazole derivative 11c | MCF-7 | ~3 | nih.gov |

| Thiazole derivative 11c | HCT-116 | ~7 | nih.gov |

| Thiazole derivative 6g | HepG-2 | ~7 | nih.gov |

| Thiazole derivative 6g | MCF-7 | ~4 | nih.gov |

| Thiazole derivative 6g | HCT-116 | ~12 | nih.gov |

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Cytotoxic Activity Against Various Cancer Cell Lines

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as anticancer agents. These compounds have been tested against a variety of human cancer cell lines, revealing a spectrum of cytotoxic efficacy.

One area of investigation involves the synthesis of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives. nih.gov These compounds were assessed for their in vitro anticancer activity against neuroblastoma (SKNMC), human hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) cell lines. nih.gov While none of the synthesized compounds surpassed the activity of the standard drug doxorubicin, notable cytotoxic effects were observed. nih.gov Specifically, the MCF-7 cell line proved to be the most resistant. nih.gov However, a derivative with a para-nitro substitution (compound 4c) showed the highest cytotoxicity against the SKNMC cell line, and a derivative with a meta-chloro substitution (compound 4d) was most effective against the Hep-G2 cell line. nih.gov

Another study focused on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives and their anticancer potential against human colon carcinoma (Caco-2), pancreatic carcinoma (PANC-1), glioma (U-118 MG), breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30) cell lines. mdpi.com Most of these compounds led to a reduction in cell viability, particularly in the Caco-2, MDA-MB-231, and SK-MEL-30 lines. mdpi.com

Furthermore, a novel thiazole-based molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile (B1321843), demonstrated a potent in vitro anticancer effect against the targeted Bcl-2 Jurkat cell line. researchgate.net A series of skeletally diverse thiazole-based molecules were synthesized and found to inhibit Bcl-2 Jurkat cells in vitro without causing detectable toxicity to normal cells. researchgate.net Several of these molecules showed considerable activity against both Bcl-2 Jurkat and A-431 cell lines. researchgate.net

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| 4c (para-nitro) | SKNMC | 10.8 ± 0.08 µM | nih.gov |

| 4d (meta-chloro) | Hep-G2 | 11.6 ± 0.12 µM | nih.gov |

| 32 | Bcl-2 Jurkat | 32-46 µM | researchgate.net |

| 50 | Bcl-2 Jurkat | 32-46 µM | researchgate.net |

| 53 | Bcl-2 Jurkat | 32-46 µM | researchgate.net |

| 57 | Bcl-2 Jurkat | 32-46 µM | researchgate.net |

| 59 | Bcl-2 Jurkat | 32-46 µM | researchgate.net |

| 32 | A-431 | 34-52 µM | researchgate.net |

| 50 | A-431 | 34-52 µM | researchgate.net |

| 53 | A-431 | 34-52 µM | researchgate.net |

| 57 | A-431 | 34-52 µM | researchgate.net |

| 59 | A-431 | 34-52 µM | researchgate.net |

Impact on Specific Oncological Targets

The anticancer activity of this compound derivatives is often linked to their interaction with specific molecular targets involved in cancer progression.

One significant target is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). mdpi.comnih.gov A study on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives revealed that many of these compounds exhibited significant inhibitory activity against 11β-HSD1. mdpi.comnih.gov Notably, one derivative, 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (compound 3h), demonstrated a particularly strong inhibitory effect on 11β-HSD1, even more selective than the known inhibitor carbenoxolone. mdpi.comnih.gov

Another critical target is the B-cell lymphoma 2 (Bcl-2) protein, an important regulator of apoptosis. A novel molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile, was designed to target Bcl-2 and showed a potent in vitro anticancer effect against the Bcl-2 Jurkat cell line. researchgate.net Molecular dynamics simulation studies indicated that this compound induced conformational changes in the Bcl-2 protein. researchgate.net

Furthermore, some thiazole derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. rsc.org A series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] mdpi.comresearchgate.netevitachem.comtriazolo[1,5-c]pyrimidine scaffolds were designed as novel CDK2 targeting compounds. rsc.org

The table below highlights the impact of specific this compound derivatives on oncological targets.

| Derivative | Oncological Target | Effect | Reference |

| 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3h) | 11β-HSD1 | Strong inhibitory effect (IC50 = 0.07 µM) | mdpi.comnih.gov |

| 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile (32) | Bcl-2 | Induces conformational changes, inhibits cell line | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 | Inhibition | rsc.org |

Evaluation in In Vitro and In Vivo Anticancer Models

The anticancer potential of this compound derivatives has been evaluated using both in vitro and in vivo models.

In vitro studies form the primary basis for assessing the cytotoxic effects of these compounds. For instance, the cytotoxic activity of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives was evaluated against three human cancerous cell lines using the MTT assay. nih.gov Similarly, the anticancer activity of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives was assessed using the MTS assay against five different cancer cell lines. mdpi.com Flow cytometry analysis has also been employed to study the induction of apoptosis in cancer cells treated with these compounds. researchgate.net

Antioxidant Properties

In addition to their anticancer activities, derivatives of this compound have been explored for their antioxidant potential. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in various diseases, including cancer.

Free Radical Scavenging Mechanisms

The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. The primary mechanisms by which antioxidants neutralize free radicals are through hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, while in the SET mechanism, the antioxidant transfers an electron to the radical. mdpi.com

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method used to evaluate the antioxidant activity of these compounds. scielo.org.mxpensoft.net In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a change in color. mdpi.comscielo.org.mx The oxygen radical absorbance capacity (ORAC) assay is another method used to assess the capacity of compounds to scavenge peroxyl radicals. mdpi.com

The antioxidant properties of phenolic compounds, which may be present in some derivatives, are well-documented. nih.gov Their ability to scavenge free radicals is influenced by their chemical structure, including the number and position of hydroxyl groups. nih.gov

Comparative Antioxidant Efficacy with Standard Agents

The antioxidant potential of this compound derivatives has been compared with standard antioxidant agents.

In one study, a synthesized 1,2,4-triazole (B32235) derivative containing a p-tolylamino moiety was tested for its antioxidant ability using the Ferric reducing antioxidant power (FRAP) assay. mdpi.comresearchgate.net The results showed that this compound possessed a 1.5-fold higher antioxidant ability than the commonly used antioxidant butylated hydroxytoluene (BHT). mdpi.comresearchgate.net Its reducing power was also found to be comparable to that of ascorbic acid. mdpi.comresearchgate.net

Another study on thiazol-4(5H)-one analogs identified two compounds that exhibited moderate-to-strong antioxidant capacity, scavenging ABTS+, DPPH, and ROS radicals. nih.gov One particular analog with a catechol moiety demonstrated very strong ROS-scavenging activity, similar to Trolox. nih.gov

The table below compares the antioxidant efficacy of a selected derivative with standard agents.

| Compound/Derivative | Assay | Efficacy | Standard Agent | Reference |

| 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide | FRAP | 1.5-fold higher than BHT | Butylated hydroxytoluene (BHT) | mdpi.comresearchgate.net |

| 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide | FRAP | Comparable to Ascorbic Acid | Ascorbic Acid | mdpi.comresearchgate.net |

| Thiazol-4(5H)-one analog with catechol moiety | ROS scavenging | Similar to Trolox | Trolox | nih.gov |

Other Pharmacological Activities

The versatility of the thiazole ring system extends to a wide range of other pharmacological activities beyond anticancer and antioxidant effects. rjptonline.org Thiazole derivatives have been reported to possess antimicrobial, anti-inflammatory, antitubercular, and antidiabetic properties. nih.govrjptonline.org

Specifically, derivatives of this compound have shown promise as antitubercular agents. nih.gov Two compounds, N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide and N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide, exhibited high inhibitory activity against susceptible Mycobacterium tuberculosis strains. nih.gov These compounds also maintained good activity against resistant strains and were selective over other bacterial species and eukaryotic cells. nih.gov

The broad spectrum of biological activities associated with the thiazole scaffold, including the this compound core, underscores its importance in the ongoing search for new therapeutic agents. evitachem.comnih.govrjptonline.org

Mechanistic Investigations and Molecular Interactions

Elucidation of Biological Mechanisms of Action

The biological activity of 2-p-Tolylamino-thiazol-4-one is attributed to its ability to modulate the function of key enzymes and cellular pathways. Research into its mechanism of action has unveiled a multifaceted profile, with implications for various disease states.

Thiazolidin-4-one derivatives, the structural class to which this compound belongs, have demonstrated inhibitory activity against several key microbial enzymes, highlighting their potential as anti-infective agents. nih.gov

InhA, MmpL3, and DNA gyrase: In the context of Mycobacterium tuberculosis, the causative agent of tuberculosis, thiazolidin-4-one derivatives have been identified as promising inhibitors of essential enzymes. nih.gov These include InhA, a critical enzyme in the fatty acid synthesis II (FAS-II) system, MmpL3, a membrane transporter involved in mycolic acid transport, and DNA gyrase, an enzyme essential for DNA replication. nih.govresearchgate.net While direct inhibitory data for this compound on these specific enzymes is not extensively detailed in the available literature, the broader class of 2-iminothiazolidin-4-ones has shown activity against M. tuberculosis H37Rv. nih.gov For instance, certain derivatives have exhibited moderate antitubercular activity with minimum inhibitory concentrations (MIC) in the micromolar range. nih.gov

ATP Synthase: ATP synthase is a validated target for antitubercular drugs, as exemplified by the diarylquinoline bedaquiline (B32110) which inhibits the F-ATP synthase of mycobacteria. nih.govnih.gov While direct inhibition of ATP synthase by this compound has not been explicitly reported, the search for novel ATP synthase inhibitors is an active area of research, and heterocyclic compounds are often explored for this purpose. frontiersin.org

Other Enzymes: Thiazole-containing compounds have also been investigated as inhibitors of other enzymes. For example, a series of 2-amino-4-thiazole-containing compounds were synthesized as potent inhibitors of renin, an aspartic proteinase. nih.gov Additionally, certain 1,2,4-triazole (B32235) derivatives, which share some structural similarities with thiazoles, have shown inhibitory potential against thymidine (B127349) phosphorylase, an enzyme implicated in cancer. bohrium.com Furthermore, some thiazole (B1198619) derivatives have been found to inhibit CTP synthetase (PyrG), an essential enzyme for nucleotide biosynthesis in Mycobacterium tuberculosis. researchgate.net

The enzymatic inhibition exerted by this compound and its analogs translates into broader effects on cellular pathways. By disrupting key enzymatic functions, these compounds can interfere with essential processes such as cell wall biosynthesis, energy metabolism, and DNA replication in pathogens. nih.gov The inhibition of enzymes like InhA and MmpL3 directly impacts the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. researchgate.net Interference with DNA gyrase disrupts the topological state of DNA, thereby inhibiting replication and transcription. frontiersin.org

A significant mechanism of action for some thiazole derivatives is the inhibition of microtubule polymerization. nih.gov Microtubules are dynamic cytoskeletal proteins essential for cell division, motility, and intracellular transport. nih.gov Compounds that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis, which makes them attractive anticancer agents. nih.gov

Several studies have highlighted the potential of thiazole-containing compounds as tubulin polymerization inhibitors. nih.govmdpi.comresearchgate.net For instance, a series of 2-anilino-4-amino-5-aroylthiazoles were identified as potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site. nih.gov While a direct comparison showed a derivative with a 2-(p-methylanilino) thiazole moiety to be less active than other analogs in that specific series, it still points to the potential of this scaffold to interact with tubulin. nih.gov More recent research on thiazole-based chalcones also demonstrated significant inhibition of tubulin polymerization, with some compounds showing activity in the low micromolar range. mdpi.comresearchgate.net

Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the this compound scaffold, modifications at various positions have been shown to significantly impact its therapeutic potential. nih.gov

The biological activity of thiazole and thiazolidin-4-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic and associated phenyl rings.

Substituents on the Phenylamino (B1219803) Moiety: In the context of antitubercular activity, the substitution pattern on the phenylamino ring is critical. For a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, the presence of a p-tolylamino group was a key feature of highly active compounds. nih.gov Specifically, N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide and N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide demonstrated potent inhibitory activity against susceptible M. tuberculosis strains. nih.gov Conversely, replacing a more complex substituent with a 4-tolylamino group in another series of thiazolidin-4-ones led to a decrease in antimycobacterial activity. nih.gov

Substituents on the Thiazole/Thiazolidinone Ring: Modifications to the core heterocyclic ring also play a significant role. For 2-anilino-4-amino-5-aroylthiazoles, the nature of the aroyl moiety at the 5-position was a key determinant of antiproliferative activity. nih.gov In the case of 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to thiazoles, the introduction of methyl, fluorine, chlorine, or trifluoromethyl groups onto the benzene (B151609) ring was found to influence anticancer activity. lookchem.com

Table 1: SAR Summary of Thiazole Derivatives

| Scaffold | Substituent Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| 5-(2-Aminothiazol-4-yl)isoxazole-3-carboxamides | p-tolylamino at the 2-position of the thiazole ring | High antitubercular activity | nih.gov |

| Thiazolidin-4-ones | Replacement of a 3-(7-chloroquinolin-4-yl)amino substituent with a 4-tolylamino group | Decreased antimycobacterial activity | nih.gov |

| 2-Anilino-4-amino-5-aroylthiazoles | Substituents on the B-phenyl ring of the aroyl moiety | Varied antiproliferative activity depending on the electronic properties of the substituent | nih.gov |

Pharmacophore modeling is a computational approach used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. lilab-ecust.cnarxiv.org This technique is instrumental in virtual screening and the rational design of new, more potent inhibitors. pharmacophorejournal.comresearchgate.net

For a molecule like this compound, a pharmacophore model would typically consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. arxiv.org The tolyl group provides a key hydrophobic and aromatic feature, while the nitrogen and oxygen atoms in the thiazol-4-one ring can act as hydrogen bond acceptors or donors. The spatial arrangement of these features is critical for optimal binding to a target protein. pharmacophorejournal.com

In the context of antitubercular agents, the (thiazol-4-yl)isoxazole-3-carboxamide core has been suggested as a potential pharmacophore. nih.gov For inhibitors of tubulin polymerization, the pharmacophore often includes two aromatic rings (an 'A' ring and a 'B' ring) connected by a linker, mimicking the binding mode of colchicine. nih.gov In the case of this compound, the p-tolyl group could function as one of these aromatic rings.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Bedaquiline |

| N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide |

| N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide |

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery where a promising compound, known as a "lead," is chemically modified to improve its therapeutic properties. biobide.com For derivatives of this compound, this iterative process involves synthesizing and testing new analogues to enhance efficacy, selectivity, and pharmacokinetic profiles. biobide.compreprints.org

A key strategy involves structural simplification of complex lead compounds to improve synthetic accessibility and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties without compromising biological activity. nih.gov Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural features influence the compound's activity. For instance, in a series of thiazole derivatives, the substitution of a methyl group at a particular position on the thiazole ring was found to significantly enhance inhibitory effects against certain cancer cell lines. nih.gov Conversely, replacing this methyl group with a carbonyl group led to a decrease in activity, highlighting the sensitivity of the biological target to minor structural changes. nih.gov

Another lead optimization strategy focuses on improving metabolic stability. For some antitubercular 2-aminothiazoles, researchers identified that while the core structure was essential for activity, the compounds suffered from rapid metabolism. nih.gov By making targeted structural modifications, they were able to design analogues with improved stability in human liver microsomes while maintaining good antitubercular activity. nih.gov This often involves blocking metabolically vulnerable sites on the molecule, a common tactic being the introduction of a fluorine atom. mdpi.com

Computational Chemistry Approaches

Computational chemistry plays a vital role in modern drug discovery, offering powerful tools to predict and analyze the behavior of molecules at an atomic level. These methods accelerate the lead optimization process by prioritizing the synthesis of compounds with the highest potential for success.

Molecular Docking Studies of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand how this compound derivatives interact with their biological targets, typically proteins or enzymes.

Docking studies have been instrumental in identifying potential binding modes and key interactions. For example, research on thiazole derivatives as potential antimicrobial agents revealed that these compounds could effectively bind to bacterial regulatory proteins, thereby disrupting processes like quorum sensing and biofilm formation. impactfactor.org The analysis of docking results can highlight crucial interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. mdpi.com In one study, derivatives with methoxyphenyl and indole (B1671886) moieties showed stronger predicted binding affinities to target proteins. impactfactor.org

The binding energy, calculated as a docking score, provides an estimate of the strength of the interaction. Lower binding energies generally indicate a more stable complex. For instance, in a study of thiazole-based thiazolidin-4-one derivatives, the compound with a methoxy-substituted phenyl ring exhibited the highest binding affinity, with a score of -6.8 kcal/mol, suggesting a favorable interaction with the receptor. impactfactor.org Such findings guide medicinal chemists in designing new derivatives with improved binding characteristics.

Table 1: Molecular Docking Data of Selected Thiazole Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions |

| 2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one | 1KZN | -6.8 | Methoxy-substituted phenyl ring enhances interactions |

| Chloramphenicol (Standard) | 1KZN | -7.4 | Reference compound |

| (4-amino-2-(4-methoxyphenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone | 5O77 | Not specified | Highest binding interaction among tested compounds |

This table presents a selection of molecular docking results for thiazole derivatives from various studies to illustrate the application of this technique.

In Silico Prediction of Biological Activity and ADME Profiles

In addition to predicting binding, computational methods are used to forecast the biological activity and ADME properties of drug candidates. These in silico predictions help to identify compounds with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. nih.gov

Software tools can predict a range of physicochemical properties relevant to ADME, such as lipophilicity (logP), solubility, and permeability. mdpi.comnih.gov For a series of 2-aminothiazol-4(5H)-one derivatives, in silico analysis showed that most compounds had favorable absorption, distribution, metabolism, and excretion parameters. mdpi.comnih.gov For example, all synthesized compounds in one study were predicted to have high Caco-2 cell permeability and excellent intestinal absorption. mdpi.com

Furthermore, these predictive models can assess whether a compound adheres to established guidelines for drug-likeness, such as Lipinski's rule of five. mdpi.comnih.gov In one study, 27 out of 28 tested pseudothiohydantoin derivatives met the criteria of Lipinski's rule, indicating their potential as orally bioavailable drugs. mdpi.comnih.gov Toxicity prediction is another critical aspect, with software like Pro-Tox-II being used to assess the potential toxicity of a molecule and its metabolites. researchgate.net

Table 2: Predicted ADME Properties of 2-Aminothiazol-4(5H)-one Derivatives

| Property | Predicted Range of Values | Implication |

| Caco-2 Cell Permeability | 1.08 to 1.614 | High permeability |

| Human Intestinal Absorption | 90.77% to 95.75% | Excellent probability of absorption |

| Cytochrome P450 (CYP) Inhibition | Varied | Potential for drug-drug interactions |

This table summarizes the predicted ADME properties for a series of 2-aminothiazol-4(5H)-one derivatives, demonstrating the utility of in silico profiling. mdpi.com

Dynamics Simulations and Binding Affinity Predictions

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the interactions between a ligand and its target protein over time. mdpi.comcecam.org By simulating the movements of atoms and molecules, MD can reveal the stability of the protein-ligand complex and provide insights into the binding and unbinding mechanisms. cecam.org

The root-mean-square deviation (RMSD) is a common metric used to assess the stability of the complex during the simulation. Low RMSD values, typically around 2 Å, suggest a stable binding interaction with minimal conformational changes. mdpi.com In contrast, larger fluctuations in RMSD may indicate a less stable or more flexible interaction. mdpi.com

MD simulations can also be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. mdpi.com Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are employed to estimate these energies. mdpi.com The integration of MD simulations with machine learning techniques is an emerging area that holds promise for further improving the accuracy of binding affinity predictions. nih.gov These advanced computational approaches are becoming increasingly integral to the rational design and optimization of new drug candidates based on the this compound scaffold. frontiersin.org

Challenges and Future Directions in Research on 2 P Tolylamino Thiazol 4 One

The therapeutic potential of the thiazolidin-4-one scaffold, including the specific compound 2-p-tolylamino-thiazol-4-one, has garnered significant attention in medicinal chemistry. However, the journey from a promising hit compound to a clinical candidate is fraught with challenges. This article explores the key hurdles and future research directions, focusing on addressing compound promiscuity, improving drug-like properties, and leveraging new technologies to accelerate discovery.

Q & A

Q. What are the common synthetic routes for preparing 2-p-Tolylamino-thiazol-4-one and its derivatives?

- Methodological Answer: A standard approach involves condensation reactions, such as refluxing thioglycolic acid with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in 1,4-dioxane with piperidine as a catalyst. The reaction mixture is acidified to precipitate the product, followed by recrystallization from 1,4-dioxane . Alternative routes include cyclization of monosubstituted thioureas with maleimides in ethanol, yielding thiazol-4-one derivatives after purification .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer: Structural confirmation requires a combination of:

- ¹H NMR : To identify proton environments (e.g., multiplet signals for CH₂ groups at δ 1.69–1.75 ppm and δ 2.50–2.57 ppm in cyclohexene-fused derivatives) .

- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight determination .

- HMBC (Heteronuclear Multiple Bond Correlation) : To assign carbon-proton connectivity, particularly for imine and carbonyl groups .

Q. How should researchers design in vitro cytotoxicity assays for thiazol-4-one compounds?

- Methodological Answer:

- Cell Line Selection : Use diverse cancer cell lines (e.g., human gastric NUGC, liver HA22T, and breast MCF-7) and normal fibroblast WI-38 controls to assess selectivity .

- Assay Protocol : Employ the sulforhodamine B (SRB) assay to quantify cell viability. Expose cells to serial dilutions of the compound (e.g., 0.01–100 µM) for 48 hours, followed by SRB staining and absorbance measurement at 565 nm .

- Controls : Include a vehicle control (e.g., 0.5% DMSO) and a reference compound (e.g., CHS-828) to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of thiazol-4-one derivatives?

- Methodological Answer:

- Replicate Studies : Independently synthesize compounds and retest bioactivity under standardized conditions (e.g., identical cell lines and assay protocols) .

- Purity Verification : Use HPLC or NMR to confirm compound purity, as impurities (e.g., unreacted starting materials) may skew results .

- Data Transparency : Adopt open-data practices to share raw datasets, enabling cross-validation of findings .

Q. What strategies optimize reaction conditions for synthesizing thiazol-4-one derivatives with high yields?

- Methodological Answer:

- Catalyst Screening : Test bases like piperidine or triethylamine to enhance cyclization efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve reaction homogeneity, while ethanol may favor specific intermediates .

- Temperature Control : Reflux conditions (100–120°C) are critical for complete conversion; lower temperatures may stall reactions .

Q. How does X-ray crystallography contribute to the structural elucidation of thiazol-4-one compounds?

- Methodological Answer: Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. For example, crystallography of 4-(p-Tolylamino)benzaldehyde derivatives confirms the planarity of the thiazole ring and substituent orientations, aiding in SAR modeling .

Q. What are the methodological considerations for conducting structure-activity relationship (SAR) studies on thiazol-4-one analogs?

- Methodological Answer:

- Systematic Substitution : Modify the p-tolyl group (e.g., halogenation, methylation) to assess electronic effects on bioactivity .

- Bioactivity Profiling : Test analogs against multiple targets (e.g., antifungal, anticancer) to identify functional group dependencies .

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with enzymes like dihydrofolate reductase, guiding synthetic priorities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.